molecular formula C26H34N4O3 B4072254 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No. B4072254
M. Wt: 450.6 g/mol
InChI Key: WTOCFLUIRNVTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, also known as BNP-7787, is a novel compound that has been developed for its potential use as an adjuvant in cancer treatment. BNP-7787 is a water-soluble prodrug of amifostine, which is an FDA-approved cytoprotective agent used to reduce the toxic effects of chemotherapy and radiation therapy. The aim of

Mechanism of Action

1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a prodrug of amifostine, which is a potent antioxidant and free radical scavenger. When 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is administered, it is rapidly converted to amifostine in the body. Amifostine then enters normal cells and protects them from the toxic effects of chemotherapy and radiation therapy by neutralizing free radicals and reducing oxidative stress. Cancer cells, which have higher levels of oxidative stress, are not protected by amifostine and are therefore more susceptible to the toxic effects of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the levels of reactive oxygen species (ROS) in normal tissues, which can help to prevent DNA damage and cell death. 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been shown to increase the levels of glutathione, which is an important antioxidant that helps to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is that it has been shown to be well-tolerated in preclinical studies, with no significant toxic effects observed at therapeutic doses. Another advantage is that 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine can be administered orally, which makes it easier to use in clinical settings. One limitation of 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is that it may not be effective in all types of cancer, as some cancer cells may be able to develop resistance to the compound over time.

Future Directions

There are a number of future directions for research on 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One area of interest is the potential use of the compound in combination with other cancer treatments, such as immunotherapy or targeted therapy. Another area of interest is the development of new formulations of 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine that can improve its pharmacokinetic properties and increase its efficacy. Finally, there is a need for further research on the long-term safety and efficacy of 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in clinical settings.

Scientific Research Applications

1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been extensively studied for its potential use as an adjuvant in cancer treatment. The compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by reducing the toxic effects of these treatments on healthy tissues. 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine works by selectively protecting normal tissues from the harmful effects of chemotherapy and radiation therapy, while leaving cancer cells vulnerable to these treatments.

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-26(2,3)21-9-7-20(8-10-21)25(31)29-17-15-27(16-18-29)22-11-12-23(30(32)33)24(19-22)28-13-5-4-6-14-28/h7-12,19H,4-6,13-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOCFLUIRNVTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Tert-butylphenyl){4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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